molecular formula C15H13ClN2O B14249735 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- CAS No. 362519-26-4

1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl-

Cat. No.: B14249735
CAS No.: 362519-26-4
M. Wt: 272.73 g/mol
InChI Key: PTKMGIYABHEVJU-UHFFFAOYSA-N
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Description

1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a 4-chlorophenyl and a phenyl group, making it a valuable molecule for various scientific applications.

Preparation Methods

The synthesis of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be achieved through several methods:

    Cyclocondensation Reaction: This method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.

    Microwave Irradiation: Another efficient method involves the use of microwave irradiation in a solvent-free environment.

Chemical Reactions Analysis

1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl positions, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-Pyrazol-4-ol, 3-(4-chlorophenyl)-4,5-dihydro-4-phenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

362519-26-4

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-phenyl-1,5-dihydropyrazol-4-ol

InChI

InChI=1S/C15H13ClN2O/c16-13-8-6-11(7-9-13)14-15(19,10-17-18-14)12-4-2-1-3-5-12/h1-9,17,19H,10H2

InChI Key

PTKMGIYABHEVJU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O

Origin of Product

United States

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